3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid is a synthetic organic compound that features a dichlorophenyl group, a phenyl-tetrazole moiety, and an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the dichlorophenyl intermediate: Starting with a chlorination reaction of a phenyl compound to introduce the dichloro groups.
Synthesis of the phenyl-tetrazole moiety: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Coupling of intermediates: The final step involves coupling the dichlorophenyl intermediate with the phenyl-tetrazole moiety under specific conditions to form the acrylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrazole rings.
Reduction: Reduction reactions could target the acrylic acid moiety or the dichlorophenyl group.
Substitution: The dichlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve binding to enzymes or receptors, altering their activity, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)propionic acid
- 3-(3,4-Dichlorophenyl)-2-(5-phenyl-1H-tetrazol-1-yl)butyric acid
Uniqueness
The unique combination of the dichlorophenyl group, phenyl-tetrazole moiety, and acrylic acid backbone distinguishes 3-(3,4-dichlorophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)acrylic acid from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity that could be advantageous in various applications.
Properties
Molecular Formula |
C16H10Cl2N4O2 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(Z)-3-(3,4-dichlorophenyl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H10Cl2N4O2/c17-12-7-6-10(8-13(12)18)9-14(16(23)24)22-15(19-20-21-22)11-4-2-1-3-5-11/h1-9H,(H,23,24)/b14-9- |
InChI Key |
GPOIOLNYIRMVIC-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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